(1-Pyrimidin-4-ylethyl)amine
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Overview
Description
The compound "(1-Pyrimidin-4-ylethyl)amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds characterized by a ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the one-pot multi-component synthesis of chromeno[2,3-d]pyrimidin-8-amine derivatives involves starting materials such as α-naphthol, aryl aldehydes, malononitrile, and NH4Cl, catalyzed by an ionic liquid . Another method includes the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the target inflammatory mediator.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Neuroprotective and Anti-neuroinflammatory Applications
- Summary of Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .
properties
IUPAC Name |
1-pyrimidin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUDXKITNRVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Pyrimidin-4-ylethyl)amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.